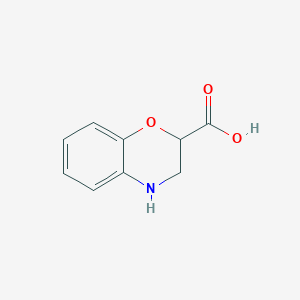

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

概要

説明

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method includes the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic conditions . Another approach involves the use of transition metal catalysis, microwave-assistance, or metal-free processes to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using environmentally friendly solvents and mild reaction conditions. The use of solid-state processes and room temperature reactions can also be employed to enhance efficiency and reduce costs .

化学反応の分析

Types of Reactions: 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products:

Oxidation: Oxo derivatives such as 3,4-dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid.

Reduction: Dihydro derivatives like this compound.

Substitution: Substituted benzoxazine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties

DBCA and its derivatives have been studied for their potential as antidepressants and anxiolytics. Research indicates that compounds related to DBCA can interact with serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the treatment of depression and anxiety disorders. A patent describes the synthesis of various DBCA derivatives that exhibit activity at these receptors, suggesting their utility in treating central nervous system (CNS) disorders .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of DBCA derivatives against oxidative stress and neuroinflammation. These properties make them candidates for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems may contribute to their protective effects on neuronal cells .

Chemical Synthesis and Materials Science

Synthesis of Novel Polymers

DBCA can be used as a monomer in the synthesis of novel polymers. Its incorporation into polymeric materials can enhance mechanical properties and thermal stability. For instance, DBCA-based polymers have been developed for applications in coatings and adhesives due to their favorable chemical resistance and adhesion properties .

Biodegradable Materials

Research has explored the use of DBCA in creating biodegradable materials. The incorporation of DBCA into polymer matrices can lead to environmentally friendly alternatives for traditional plastics, promoting sustainability in material science .

Analytical Chemistry Applications

Analytical Reagents

DBCA serves as an analytical reagent in various chemical analyses. Its ability to form complexes with metal ions makes it useful in the detection and quantification of these ions in environmental samples. This application is particularly relevant in assessing pollution levels and ensuring compliance with environmental regulations .

Case Studies

作用機序

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

類似化合物との比較

- 3,4-Dihydro-2H-1,3-benzoxazine-2-carboxylic acid

- 3,4-Dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid

- 2,3-Dihydro-1,4-benzodioxane

Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

生物活性

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

The compound has a molecular weight of 179.17 g/mol and is characterized by its unique benzoxazine structure, which is essential for its biological activity. The compound can be synthesized through various methods, including the condensation of salicylamide with aldehydes and ketones, leading to different derivatives with modified biological properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly through its interaction with serotonin receptors. A series of derivatives were synthesized and tested for their ability to antagonize the serotonin-3 (5-HT3) receptor, which is implicated in various cancer-related pathways. One derivative demonstrated a Ki value of 0.019 nM against the 5-HT3 receptor, indicating potent antagonistic activity .

3. Neurological Effects

The compound acts as an allosteric enhancer at certain receptors, including the A1 adenosine receptor, which is involved in neuroprotection and modulation of neurotransmitter release. This suggests potential applications in treating neurological disorders.

The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : The compound enhances the activity of specific receptors such as the A1 adenosine receptor and antagonizes the 5-HT3 receptor.

- Inhibition of Enzymatic Activity : It has been shown to inhibit carbonic anhydrase isoforms (hCA I and hCA II), which play critical roles in physiological processes like pH regulation and fluid balance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the benzoxazine ring can significantly affect biological activity. For instance:

| Compound | Modification | Ki Value (nM) | Activity |

|---|---|---|---|

| Endo-6-chloro derivative | 9-methyl substitution | 0.019 | High affinity for 5-HT3 receptor |

| Compound 14a | 3-phenyl substitution | 56.5 | Inhibitory activity against hCA I |

| Compound 11 | Basic structure | 70.6 | Moderate inhibitory activity |

These findings highlight the importance of chemical structure in determining biological efficacy and provide a pathway for designing more effective derivatives .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial properties against multi-drug resistant strains.

- Neuroprotective Effects : Animal models have shown that compounds derived from this benzoxazine can reduce neuronal damage following ischemic events by modulating neurotransmitter release and reducing oxidative stress.

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTNLTOJGXENIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396965 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-93-2 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?

A1: Research suggests that the chirality of the this compound moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.

Q2: Are there specific examples where the stereochemistry of this compound derivatives impacted peptide structure?

A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []

Q3: Beyond its influence on proline conformation, what other biological activities have been explored for this compound derivatives?

A3: Derivatives of this compound have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []

Q4: What synthetic strategies have been employed to prepare enantiomerically pure this compound derivatives?

A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.

Q5: Have any computational studies been conducted to understand the structure-activity relationships of this compound derivatives?

A5: Molecular docking studies have been performed on antitubercular this compound derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.

Q6: What is the significance of the Polonovski reaction in the context of this compound chemistry?

A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing this compound derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。